molecular formula C4H4N4S B3421404 diamino-1,3-thiazole-5-carbonitrile CAS No. 2147-51-5

diamino-1,3-thiazole-5-carbonitrile

Cat. No.: B3421404
CAS No.: 2147-51-5
M. Wt: 140.17 g/mol
InChI Key: POMFIGPJQMGOHH-UHFFFAOYSA-N
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Description

2,4-Diamino-thiazole-5-carbonitrile is a compound that belongs to the class of thiazoles. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of 2,4-diamino-thiazole derivatives involves the use of compounds containing the thiazole ring with variable substituents as target structures . The synthesis process is often monitored using an in-line IR probe to acquire IR spectra at a precise period of time . A simple and green route for the synthesis of thiadiazoles derivatives using magnesium oxide nanoparticles as heterogeneous basic catalysts has also been reported .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The reaction process is often monitored by an in-line IR probe to acquire IR spectra at a precise period of time .

Scientific Research Applications

Biomedical Applications

  • Synthesis for Biomedical Use : A study by Vereshchagin et al. (2015) discussed the synthesis of 2,4-diamino-5-(5-oxo-3-aryl-2,5-dihydroisoxazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, highlighting their potential in biomedical applications (Vereshchagin et al., 2015).

Antimicrobial Activity

  • Antimicrobial Properties : Youssef et al. (2018) synthesized thiazolopyrimidine derivatives for testing their antimicrobial activities, indicating the relevance of such compounds in developing new antimicrobials (Youssef, Fouda, & Faty, 2018).

Antiproliferative Activity

  • Cancer Research : Bardasov et al. (2020) explored the antiproliferative activity of N-substituted 2,4-diamino-5-aryl-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitriles, focusing on their influences on biological activity, which is crucial in cancer research (Bardasov, Alekseeva, Ershov, & Mar'yasov, 2020).

Corrosion Inhibition

  • Corrosion Inhibition : Ansari et al. (2017) investigated the use of chromenopyridine derivatives as corrosion inhibitors, a novel application in materials science (Ansari, Quraishi, & Singh, 2017).

Cytotoxicity Evaluation

  • Cytotoxicity against Cancer Cells : Mohareb, Abdallah, and Ahmed (2017) evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, highlighting the potential of these compounds in developing new cancer treatments (Mohareb, Abdallah, & Ahmed, 2017).

Photophysical Properties

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 2,4-Diamino-thiazole-5-carbonitrile may also target similar proteins or pathways.

Mode of Action

Thiazole derivatives have been found to interact with their targets, such as cdk2, leading to changes in cellular processes . The compound may bind to its target, inhibiting its function and leading to downstream effects.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

Future Directions

Thiazoles, including 2,4-Diamino-thiazole-5-carbonitrile, continue to be an area of interest in medicinal chemistry and drug discovery research due to their broad pharmacological spectrum . Future research may focus on the design and structure–activity relationship of bioactive molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Diamino-thiazole-5-carbonitrile are largely influenced by its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the substituents on the thiazole ring

Cellular Effects

While specific cellular effects of 2,4-Diamino-thiazole-5-carbonitrile are not documented, thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These activities suggest that 2,4-Diamino-thiazole-5-carbonitrile could potentially influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-thiazole-5-carbonitrile is not well-documented. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2,4-diamino-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4S/c5-1-2-3(6)8-4(7)9-2/h6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMFIGPJQMGOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2147-51-5
Record name diamino-1,3-thiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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